molecular formula C9H15NO B2417946 2-(6,6-Dimethyloxan-2-yl)acetonitrile CAS No. 1860959-09-6

2-(6,6-Dimethyloxan-2-yl)acetonitrile

Cat. No.: B2417946
CAS No.: 1860959-09-6
M. Wt: 153.225
InChI Key: YPHSMBIUUFRMBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6,6-Dimethyloxan-2-yl)acetonitrile is a chemical compound with the molecular formula C9H15NO and a molecular weight of 153.225 g/mol. It is commonly used in scientific research and industrial applications. The compound is characterized by the presence of a nitrile group attached to a 6,6-dimethyloxan ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,6-Dimethyloxan-2-yl)acetonitrile typically involves the reaction of 6,6-dimethyloxan with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is conducted at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction. The product is typically purified by distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(6,6-Dimethyloxan-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids or amides.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The nitrile group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

    Oxidation: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various nitrile derivatives, depending on the nucleophile used.

Scientific Research Applications

2-(6,6-Dimethyloxan-2-yl)acetonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-catalyzed reactions involving nitrile groups.

    Medicine: As a precursor for the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6,6-Dimethyloxan-2-yl)acetonitrile involves the interaction of the nitrile group with various molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can participate in various biochemical pathways, including those involving enzyme-catalyzed reactions.

Comparison with Similar Compounds

Similar Compounds

    2-(6,6-Dimethyltetrahydro-2H-pyran-2-yl)acetonitrile: Similar structure but with a different ring system.

    2-(6,6-Dimethyl-1,4-dioxan-2-yl)acetonitrile: Similar structure but with an additional oxygen atom in the ring.

Uniqueness

2-(6,6-Dimethyloxan-2-yl)acetonitrile is unique due to its specific ring structure and the presence of the nitrile group. This combination of features makes it a versatile building block for the synthesis of various derivatives and a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

2-(6,6-dimethyloxan-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-9(2)6-3-4-8(11-9)5-7-10/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPHSMBIUUFRMBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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